molecular formula C14H14N2O4S B6122379 3-{[(2-methoxyphenyl)amino]sulfonyl}benzamide

3-{[(2-methoxyphenyl)amino]sulfonyl}benzamide

Cat. No. B6122379
M. Wt: 306.34 g/mol
InChI Key: YHGCTXKTGIBANU-UHFFFAOYSA-N
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Description

The compound 3-{[(2-methoxyphenyl)amino]sulfonyl}benzamide, also known as MABA, is a chemical compound that has gained attention in the field of scientific research due to its potential as a therapeutic agent. MABA belongs to the class of sulfonamide compounds, which have been used in the treatment of various diseases, including bacterial infections, diabetes, and cancer. In

Mechanism of Action

3-{[(2-methoxyphenyl)amino]sulfonyl}benzamide works by inhibiting the activity of certain enzymes and proteins in the body. It has been shown to inhibit the activity of carbonic anhydrase, which is involved in the regulation of acid-base balance in the body. 3-{[(2-methoxyphenyl)amino]sulfonyl}benzamide has also been shown to inhibit the activity of histone deacetylases, which are involved in the regulation of gene expression. By inhibiting these enzymes, 3-{[(2-methoxyphenyl)amino]sulfonyl}benzamide can affect various cellular processes, such as cell proliferation, differentiation, and apoptosis.
Biochemical and Physiological Effects:
3-{[(2-methoxyphenyl)amino]sulfonyl}benzamide has been shown to have various biochemical and physiological effects. It has been found to inhibit the activity of carbonic anhydrase, which can lead to a decrease in the production of acid in the body. 3-{[(2-methoxyphenyl)amino]sulfonyl}benzamide has also been found to inhibit the activity of histone deacetylases, which can affect gene expression and cellular processes. 3-{[(2-methoxyphenyl)amino]sulfonyl}benzamide has been shown to have anti-inflammatory effects, as it can inhibit the production of inflammatory cytokines. It has also been found to have anti-cancer effects, as it can induce apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

3-{[(2-methoxyphenyl)amino]sulfonyl}benzamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized with high yield and purity. It has been shown to have various biochemical and physiological effects, which make it a useful tool for studying cellular processes. However, there are also limitations to using 3-{[(2-methoxyphenyl)amino]sulfonyl}benzamide in lab experiments. Its mechanism of action is not fully understood, and it may have off-target effects on other enzymes and proteins. Additionally, 3-{[(2-methoxyphenyl)amino]sulfonyl}benzamide may have different effects in different cell types and under different experimental conditions.

Future Directions

There are several future directions for research on 3-{[(2-methoxyphenyl)amino]sulfonyl}benzamide. One area of research is to further investigate its mechanism of action and identify its molecular targets. This could lead to the development of more specific and effective therapeutic agents. Another area of research is to study the effects of 3-{[(2-methoxyphenyl)amino]sulfonyl}benzamide in different disease models, such as cancer and diabetes. Finally, research could focus on developing new synthesis methods for 3-{[(2-methoxyphenyl)amino]sulfonyl}benzamide and optimizing its pharmacological properties. Overall, 3-{[(2-methoxyphenyl)amino]sulfonyl}benzamide has the potential to be a valuable tool for scientific research and a promising therapeutic agent for various diseases.

Synthesis Methods

3-{[(2-methoxyphenyl)amino]sulfonyl}benzamide can be synthesized by reacting 3-aminobenzoic acid with 2-methoxyaniline, followed by the addition of sulfonyl chloride. The reaction produces 3-{[(2-methoxyphenyl)amino]sulfonyl}benzamide as a white solid with a purity of over 95%. The synthesis method of 3-{[(2-methoxyphenyl)amino]sulfonyl}benzamide has been optimized to ensure high yield and purity of the compound.

Scientific Research Applications

3-{[(2-methoxyphenyl)amino]sulfonyl}benzamide has been studied for its potential as a therapeutic agent for a variety of diseases. It has been shown to have anti-inflammatory, anti-cancer, and anti-diabetic properties. 3-{[(2-methoxyphenyl)amino]sulfonyl}benzamide has been found to inhibit the activity of certain enzymes, such as carbonic anhydrase, which is involved in the regulation of acid-base balance in the body. 3-{[(2-methoxyphenyl)amino]sulfonyl}benzamide has also been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death, in cancer cells.

properties

IUPAC Name

3-[(2-methoxyphenyl)sulfamoyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O4S/c1-20-13-8-3-2-7-12(13)16-21(18,19)11-6-4-5-10(9-11)14(15)17/h2-9,16H,1H3,(H2,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHGCTXKTGIBANU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NS(=O)(=O)C2=CC=CC(=C2)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-{[(2-Methoxyphenyl)amino]sulfonyl}benzamide

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